REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3][C:4](=[O:8])[C:5]([OH:7])=O.[Br:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17].N1C=CC=CC=1>C(Cl)Cl>[Br:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[CH:15]=[C:16]([NH:17][C:5](=[O:7])[C:4]([O:3][CH3:2])=[O:8])[CH:18]=[CH:19][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].COC(C(=O)O)=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCOC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture is poured onto water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The combined extracts are evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel with methylene chloride/ethyl acetate (10:1)
|
Type
|
CUSTOM
|
Details
|
The eluate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is crystallised from ether/hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC=1C=C(C=CC1)NC(C(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |